molecular formula C12H13N3 B3060829 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 89569-61-9

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3060829
CAS No.: 89569-61-9
M. Wt: 199.25 g/mol
InChI Key: YAFWREOXXLJOQZ-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery. This fused triazole system is of significant research interest due to its structural presence in a wide range of biologically active molecules. The triazolo[4,3-a]pyridine and the closely related triazolo[4,3-a]pyrazine core are recognized as key pharmacophores in the development of new therapeutic agents . Recent scientific literature highlights that novel derivatives based on this triazolo-fused heterocyclic scaffold demonstrate promising biological activities. Specifically, triazolo[4,3-a]pyrazine derivatives have shown moderate to good in vitro antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with one study identifying a potent compound (2e) with MIC values of 32 μg/mL and 16 μg/mL, respectively, comparable to the standard drug ampicillin . Beyond antibacterial applications, this class of compounds is extensively investigated for its potential in other therapeutic areas, as the triazolo[4,3-a]pyrazine moiety is a critical structural component in several marketed drugs and active clinical candidates, underscoring its high value in pharmaceutical development . The compound is supplied For Research Use Only and is intended for use in laboratory research, such as in the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and screening for new biological activities in hit-to-lead optimization campaigns. Researchers are advised to handle the product with appropriate safety precautions and refer to the supplied Material Safety Data Sheet (MSDS) for safe handling and storage recommendations.

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-6-10(7-3-1)12-14-13-11-8-4-5-9-15(11)12/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFWREOXXLJOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363140
Record name 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89569-61-9
Record name 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₁₁H₁₂N₄
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 944906-91-6

1. Anticancer Activity

Research indicates that 3-phenyl derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study found that the compound significantly reduced cell viability in breast cancer cells through the activation of apoptotic pathways and inhibition of cell cycle progression .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through its effect on nitric oxide synthase (iNOS) activity. It demonstrated a marked reduction in iNOS expression levels in inflammatory models, suggesting that it may serve as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

In neuroscience research, this compound has shown neuroprotective effects against neurodegenerative diseases. It was found to enhance neuronal survival and reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents . This suggests its potential use in treating conditions like Alzheimer's disease.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Oxidative Stress Reduction : The compound reduces oxidative stress by enhancing antioxidant enzyme activity.

Case Studies

Several studies have documented the biological activities of this compound:

StudyFocusFindings
AnticancerSignificant reduction in cell viability in breast cancer cells.
Anti-inflammatoryDecreased iNOS expression in inflammatory models.
NeuroprotectionEnhanced neuronal survival under neurotoxic stress.

Chemical Reactions Analysis

Substitution Reactions

The triazole and pyridine moieties undergo electrophilic and nucleophilic substitutions, particularly at the nitrogen and carbon positions.

  • Electrophilic Substitution :
    The nitrogen-rich triazole ring facilitates reactions with alkylating or acylating agents. For instance, methylation of the thione intermediate with methyl iodide in DMF yields methylthio derivatives .

  • Nucleophilic Aromatic Substitution :
    The trifluoromethyl group at position 8 (if present) activates the pyridine ring for nucleophilic attack. Substitutions with amines or alkoxy groups have been reported in patents .

Key Substitution Examples

SubstituentReaction TypeProductApplicationReference
Methylation (CH₃I)Alkylation2-Methylthio derivativeIntermediate for further functionalization
ChloroacetoneCondensation2-Oxopropylamino derivativeBioactive analog synthesis

Cyclization and Ring-Opening Reactions

The tetrahydro-pyridine ring undergoes ring-opening under strong acidic or oxidative conditions, enabling further functionalization.

  • Ring-Opening with Hydrazine :
    Treatment with hydrazine hydrate replaces sulfur atoms in thiazinone derivatives with amino groups, forming pyrido-triazolo-pyrimidines .

  • Cyclization with Ethoxymethylene Malononitrile :
    Reaction with ethoxymethylene malononitrile yields pyrazole-carbonitrile hybrids, demonstrating the scaffold’s versatility in forming fused heterocycles .

Cyclization Reaction Table

Starting MaterialReagent/ConditionsProductReference
Thiazinone derivativeHydrazine hydrate, ethanolPyrido-triazolo-pyrimidine
2-Methylthio derivativeEthoxymethylene malononitrilePyrazole-carbonitrile hybrid

Functionalization via Condensation

The amino group at position 3 participates in condensation reactions with aldehydes or ketones to form Schiff bases or arylidene derivatives.

Example :

  • Condensation of 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields arylidene derivatives (e.g., 4a–h ) .

Condensation Reaction Conditions

AldehydeSolventTimeProductReference
BenzaldehydeEthanol2 hArylidene derivative

Reactivity in Biological Contexts

While not a direct chemical reaction, derivatives of this scaffold exhibit bioactivity through interactions with biological targets. For example:

  • Anticancer Activity : Analogues with trifluoromethyl groups show antiproliferative effects by inducing apoptosis in cancer cells (e.g., IC₅₀ = 0.98 µM against A549 cells) .

  • Kinase Inhibition : Modifications at the 5-position with pyrazole or thiazole groups enhance c-Met/VEGFR-2 kinase inhibition (e.g., 17l , c-Met IC₅₀ = 26 nM) .

Stability and Degradation

The compound is stable under standard storage conditions but degrades under strong acids or bases. Hydrolysis of the amide bond in benzo[c]isoxazole derivatives has been observed under prolonged acidic conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolopyridine Derivatives

Compound Name Substituents/Ring System Molecular Formula Key Activity/Application Reference(s)
3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine Phenyl (C3), tetrahydro pyridine C₁₂H₁₄N₄ γ-Secretase modulation (AD)
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine Chloro (C8), 4-propylphenyl (C3) C₁₅H₁₅ClN₄ Herbicidal activity (broad-spectrum)
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine 3,4-Dichlorophenyl (C3), tetrahydro pyridine C₁₂H₁₁Cl₂N₃ Unspecified (structural analogue)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Amino (C3), tetrahydro pyridine C₆H₁₀N₄ Intermediate for tankyrase inhibitors
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 4-Fluorophenyl (C3), imidazo-pyridine core C₁₃H₁₄FN₃ Unspecified (structural isomer)

Key Observations:

  • Substituent Position : The 3-position substituent (e.g., phenyl, halogenated aryl, or amine) critically influences target selectivity. For instance, the 3-phenyl group in the parent compound enhances γ-secretase binding , while 3-(4-propylphenyl) confers herbicidal activity .
  • Ring Saturation : The tetrahydro pyridine ring improves metabolic stability and bioavailability compared to fully aromatic analogues .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (1) condensation of 2-hydrazinopyridine with benzaldehyde to form a hydrazone intermediate, and (2) oxidative cyclization to construct the triazole ring. Two oxidative methods are widely used:

  • Iodine-mediated cyclization : Achieves ~60–70% yield under reflux in ethanol for 6–8 hours .
  • Sodium hypochlorite (NaOCl) : Provides higher yields (73%) at room temperature in 3 hours, with ethanol as a green solvent .
    Optimization factors include solvent choice (polar aprotic solvents enhance cyclization), oxidant stoichiometry, and temperature control to minimize side reactions. Purity is improved via alumina plug filtration or recrystallization .

Q. Which spectroscopic and crystallographic methods are employed to characterize the structure of triazolopyridine derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
  • IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹) in the triazole ring .
  • Single-crystal X-ray diffraction : Resolves bond angles and ring conformations; critical for confirming fused triazole-pyridine systems .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₃H₁₃N₃: 212.1184) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolopyridine derivatives across different studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay conditions : For herbicidal activity, pre-emergent vs. post-emergent application impacts efficacy (e.g., 50% inhibition at 37.5 g/ha in pre-emergent vs. no activity post-emergent) .
  • Structural modifications : Substituents at the 3-phenyl position (e.g., electron-withdrawing groups like –Cl) enhance herbicidal activity, while alkyl chains reduce it .
  • Species specificity : Anticancer activity varies due to differential enzyme binding (e.g., P2X7 receptor antagonism depends on methyl substitution at the 4-position in rodents vs. humans) .
    Resolution strategy : Perform side-by-side bioassays under standardized conditions and use computational docking to predict binding affinities across targets .

Q. What computational strategies (e.g., 3D-QSAR, molecular docking) are used to optimize the herbicidal or pharmacological activity of triazolopyridine derivatives?

Methodological Answer:

  • 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) models correlate steric/electrostatic fields with herbicidal activity. Key findings:
    • Bulky substituents at the 8-position improve interactions with hydrophobic pockets in acetolactate synthase (ALS) .
    • Negative electrostatic potentials near the triazole nitrogen enhance binding to DPP-4 in antidiabetic studies .
  • Molecular docking : Used to predict binding modes to targets like Tankyrase (PARP family) or P2X7 receptors. For example:
    • Methyl groups on the tetrahydro-pyridine ring improve hydrophobic interactions with Tankyrase’s adenosine-binding pocket .
    • Fluorine substitutions increase metabolic stability by reducing CYP450 oxidation .

Q. How are pharmacokinetic properties (e.g., bioavailability, CNS penetration) optimized in triazolopyridine-based drug candidates?

Methodological Answer:

  • LogP optimization : Introducing polar groups (e.g., –OH, –CONH₂) reduces LogP from 3.5 to 2.0, enhancing aqueous solubility .
  • Metabolic stability : Replacing labile methyl groups with trifluoromethyl (–CF₃) or cyclopropyl groups decreases CYP450-mediated oxidation (e.g., t₁/₂ improved from 1.2 to 4.5 hours) .
  • Brain penetration : 4-Methyl substitution in 6,7-dihydro-4H-triazolo[4,5-c]pyridines increases blood-brain barrier permeability (brain/plasma ratio >0.5) via reduced P-glycoprotein efflux .

Q. What are the key challenges in scaling up triazolopyridine synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Oxidant safety : Replacing hazardous Cr(VI) with NaOCl or iodine reduces toxicity .
  • Purification : Alumina plug filtration replaces column chromatography for faster isolation (>90% recovery) .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes, achieving 85% yield in cyclization steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

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